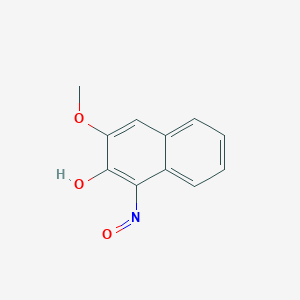
3-Methoxy-1-nitrosonaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-nitrosonaphthalen-2-ol is an organic compound with the molecular formula C11H9NO4 It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the third position, a nitroso group (-NO) at the first position, and a hydroxyl group (-OH) at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 3-methoxy-2-naphthol. One common method includes the following steps:
Nitration: 3-Methoxy-2-naphthol is dissolved in a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is cooled to maintain a temperature below 10°C. The nitration reaction proceeds with the formation of this compound.
Isolation: The reaction mixture is poured into ice-cold water, and the precipitate formed is filtered and washed with water to obtain the crude product.
Purification: The crude product is recrystallized from an appropriate solvent, such as ethanol, to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-1-nitrosonaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-nitrosonaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. The nitroso group can form covalent bonds with nucleophiles, while the methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can affect molecular targets and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Nitrosonaphthalen-2-ol: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-2-naphthol: Lacks the nitroso group, affecting its oxidation and reduction behavior.
3-Methoxy-1-naphthol: Lacks the nitroso group, influencing its substitution reactions.
Uniqueness
3-Methoxy-1-nitrosonaphthalen-2-ol is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
111204-24-1 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
3-methoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C11H9NO3/c1-15-9-6-7-4-2-3-5-8(7)10(12-14)11(9)13/h2-6,13H,1H3 |
Clave InChI |
VKCIHPVLYKJOOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C(=C1O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
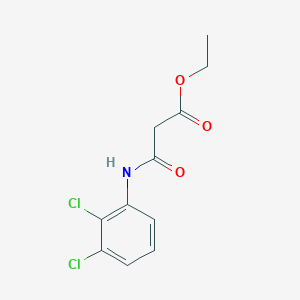
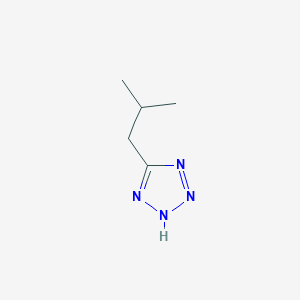
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)

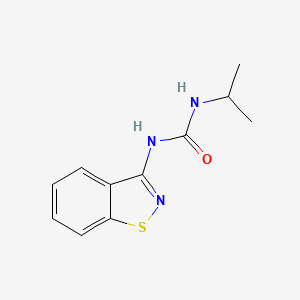



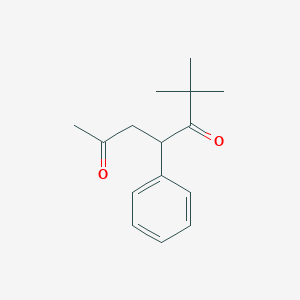
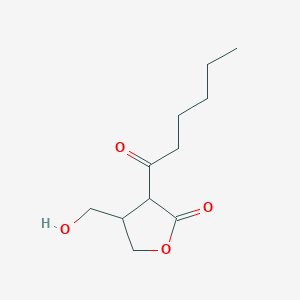
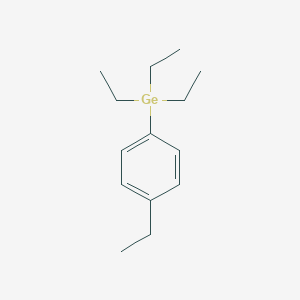
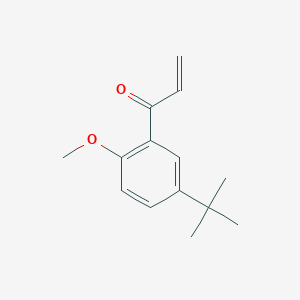
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
